molecular formula C14H10F2O2 B7962819 Methyl 3-(2,5-difluorophenyl)benzoate CAS No. 1820641-77-7

Methyl 3-(2,5-difluorophenyl)benzoate

Cat. No.: B7962819
CAS No.: 1820641-77-7
M. Wt: 248.22 g/mol
InChI Key: XHIVQXIZHYWZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,5-difluorophenyl)benzoate is a fluorinated aromatic ester with the molecular formula C₁₄H₁₀F₂O₂. Structurally, it consists of a benzoate ester backbone substituted with a 2,5-difluorophenyl group at the third position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of fluorine atoms, which influence reactivity, lipophilicity, and binding interactions.

Properties

IUPAC Name

methyl 3-(2,5-difluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-3-9(7-10)12-8-11(15)5-6-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIVQXIZHYWZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171959
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820641-77-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820641-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 3-(2,5-difluorophenyl)benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which Methyl 3-(2,5-difluorophenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Methyl 3-fluorobenzoate

Molecular Formula : C₈H₇FO₂
Molecular Weight : 154.14 g/mol
Substituents : Single fluorine atom at the third position of the benzoate ring.

Property Methyl 3-(2,5-difluorophenyl)benzoate Methyl 3-fluorobenzoate
Fluorine Substituents Two (2,5-difluorophenyl group) One (3-fluoro)
Molecular Weight ~260.23 g/mol (calculated) 154.14 g/mol
Lipophilicity (LogP) Higher (due to additional fluorine) Moderate
Applications Potential kinase inhibitor precursor Organic synthesis

The addition of a second fluorine in this compound enhances its electron-withdrawing effects compared to the mono-fluorinated analog. This increases steric bulk and may improve binding affinity in biological targets, as seen in fluorinated drug candidates .

TRK Kinase Inhibitors with Difluorophenyl Moieties

Example Compound : 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular Features : Contains a 2,5-difluorophenyl group linked to a heterocyclic scaffold.

Property This compound TRK Kinase Inhibitor Derivatives
Core Structure Benzoate ester Pyrazolo-pyrimidine
Fluorine Position 2,5-difluorophenyl substituent 2,5-difluorophenyl substituent
Biological Activity Not directly reported TRK kinase inhibition (anti-cancer)
Role in Synthesis Potential building block Active pharmaceutical ingredient

The shared 2,5-difluorophenyl group in both compounds highlights its importance in medicinal chemistry for optimizing pharmacokinetics and target engagement. While this compound lacks the complex heterocyclic system of TRK inhibitors, its ester group may serve as a synthetic intermediate for such derivatives .

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

Molecular Formula : C₁₄H₁₅N₅O₆S
Substituents : Triazine and sulfonyl groups.

Property This compound Metsulfuron-methyl
Functional Groups Ester, difluorophenyl Sulfonylurea, triazine
Applications Drug intermediate Herbicide
Fluorine Content Two fluorine atoms None

While both compounds are esters, their applications diverge significantly. The absence of fluorine in metsulfuron-methyl underscores the role of fluorine in enhancing drug-like properties, which is critical in pharmaceuticals but less relevant in agrochemicals .

Key Research Findings and Implications

  • Fluorine Substitution: The 2,5-difluorophenyl group in this compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs, aligning with trends in fluorinated drug design .
  • Synthetic Utility : This compound’s ester group facilitates modular synthesis, enabling its use in constructing complex molecules like kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.